5-Fluoro-6-(hydroxymethyl)-1H-pyridin-2-one
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Overview
Description
5-Fluoro-6-(hydroxymethyl)-1H-pyridin-2-one: is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and hydroxymethyl groups in the pyridine ring imparts distinct reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-(hydroxymethyl)-1H-pyridin-2-one typically involves the introduction of fluorine and hydroxymethyl groups into the pyridine ring. One common method involves the reaction of a suitable pyridine precursor with fluorinating agents and hydroxymethylating reagents under controlled conditions. For example, the reaction of 5-fluoro-6-(hydroxymethyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol with N3-benzoyluracil, triphenylphosphane, and DIAD in THF at 0°C to room temperature, followed by treatment with ammonia and methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 5-fluoro-6-(carboxymethyl)-1H-pyridin-2-one.
Reduction: Formation of 5-fluoro-6-(hydroxymethyl)-1H-pyridin-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-6-(hydroxymethyl)-1H-pyridin-2-one is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine: The compound’s potential anticancer properties are of particular interest. Fluorinated pyridine derivatives have shown promise in targeting specific cancer cells and inhibiting their growth .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to target proteins, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 5-Fluoro-6-methyluracil
- 5-Fluoro-1,3,6-trimethyluracil
- 5-Fluoroquinoline
- 6-Fluoroquinoline
Comparison: 5-Fluoro-6-(hydroxymethyl)-1H-pyridin-2-one is unique due to the presence of both fluorine and hydroxymethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to other fluorinated pyridine derivatives. For example, 5-Fluoroquinoline and 6-Fluoroquinoline primarily differ in their substitution patterns, which can significantly affect their reactivity and applications .
Properties
IUPAC Name |
5-fluoro-6-(hydroxymethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c7-4-1-2-6(10)8-5(4)3-9/h1-2,9H,3H2,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHBOOWMNOYOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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